molecular formula C14H12FNO2S B446977 1-(4-Fluorophenyl)sulfonyl-2,3-dihydroindole CAS No. 314054-14-3

1-(4-Fluorophenyl)sulfonyl-2,3-dihydroindole

Cat. No.: B446977
CAS No.: 314054-14-3
M. Wt: 277.32g/mol
InChI Key: NSBYJLRIIOPSLH-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)sulfonyl-2,3-dihydroindole is a chemical compound that belongs to the class of indole derivatives. . The compound features a sulfonyl group attached to the indole ring, which can significantly influence its chemical properties and biological activities.

Preparation Methods

The synthesis of 1-(4-Fluorophenyl)sulfonyl-2,3-dihydroindole typically involves the reaction of 2,3-dihydroindole with 4-fluorobenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, which facilitates the nucleophilic substitution reaction . The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or toluene to achieve the desired product.

Industrial production methods for such compounds may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(4-Fluorophenyl)sulfonyl-2,3-dihydroindole can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, toluene, and methanol, as well as catalysts such as palladium on carbon for hydrogenation reactions.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)sulfonyl-2,3-dihydroindole involves its interaction with specific molecular targets and pathways. The sulfonyl group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to its biological effects. For example, it may inhibit the activity of specific enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

1-(4-Fluorophenyl)sulfonyl-2,3-dihydroindole can be compared with other indole derivatives such as:

The uniqueness of this compound lies in the presence of the fluorine atom, which can enhance its lipophilicity, metabolic stability, and binding affinity to specific targets, making it a valuable compound for further research and development .

Properties

IUPAC Name

1-(4-fluorophenyl)sulfonyl-2,3-dihydroindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FNO2S/c15-12-5-7-13(8-6-12)19(17,18)16-10-9-11-3-1-2-4-14(11)16/h1-8H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSBYJLRIIOPSLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501327090
Record name 1-(4-fluorophenyl)sulfonyl-2,3-dihydroindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501327090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

18.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47202734
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

314054-14-3
Record name 1-(4-fluorophenyl)sulfonyl-2,3-dihydroindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501327090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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